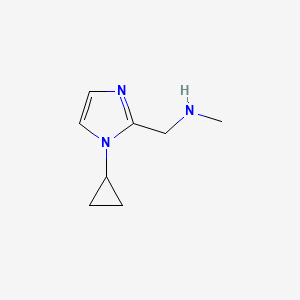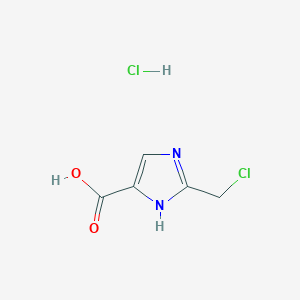
Ethyl(1-phenylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(1-phenylpentan-2-yl)amine is an organic compound with the molecular formula C13H21N It is a member of the amine family, characterized by the presence of an amino group attached to a phenyl-substituted pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(1-phenylpentan-2-yl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 1-bromo-1-phenylpentane with ethylamine under reflux conditions in ethanol can yield this compound . Another method involves the reductive amination of 1-phenylpentan-2-one with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl(1-phenylpentan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reductive amination is a key reaction, where the compound can be synthesized from ketones and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium cyanoborohydride and sodium borohydride are frequently used reducing agents.
Substitution: Haloalkanes and amines are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, and substituted amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl(1-phenylpentan-2-yl)amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological pathways.
Biology: The compound is used in the study of amine receptors and their role in biological systems.
Industry: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl(1-phenylpentan-2-yl)amine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its effects in medicinal applications, where it may act as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with a phenyl group attached to an ethylamine chain.
Amphetamine: Contains a phenyl group attached to a propan-2-amine chain.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.
Uniqueness
Ethyl(1-phenylpentan-2-yl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer carbon chain and ethyl substitution differentiate it from simpler amines, potentially offering unique interactions with biological targets and different reactivity in chemical processes.
Properties
IUPAC Name |
N-ethyl-1-phenylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-8-13(14-4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13-14H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTXYACYGSURSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)

![8-(2,3-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2650517.png)

![ethyl 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)
![{2-methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B2650521.png)
![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)
![N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B2650524.png)
![N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)



